Heparin disaccharide IV-A sodium salt is a specific disaccharide unit obtained by enzymatic digestion of heparin sulfate with heparinase III []. It consists of a trisulfated disaccharide structure with an α-linked glucuronic acid (ΔUA) and N-acetylglucosamine (GlcNAc) unit []. This molecule holds importance in research due to its ability to mimic some of heparin's biological functions in a more defined and manageable way [].
The key feature of Heparin disaccharide IV-A sodium salt is its negatively charged sulfate groups present on both the ΔUA and GlcNAc units []. This polyanionic structure allows it to interact with positively charged molecules, particularly proteins involved in various biological processes []. The α-1,4 glycosidic linkage between the sugars contributes to the overall conformation and stability of the molecule [].
Heparin + Heparinase III → Heparin disaccharide fragments + Other products
The decomposition of Heparin disaccharide IV-A sodium salt likely involves hydrolysis of the glycosidic bond under acidic or basic conditions, breaking down the molecule into its constituent monosaccharides.
Data on the specific physical and chemical properties of Heparin disaccharide IV-A sodium salt is scarce. However, based on its structure, it is expected to be highly water-soluble due to the presence of charged sulfate groups []. It is likely to be thermally unstable due to the presence of glycosidic bonds.
Heparin disaccharide IV-A sodium salt can mimic some of heparin's biological activities, particularly its interaction with antithrombin III, a protein involved in the blood clotting cascade []. By binding to antithrombin III, it can enhance its inhibitory effect on clotting factors, potentially leading to anticoagulant effects. Further research is needed to fully elucidate the specific mechanism of action of this disaccharide in various contexts.